N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of benzothiadiazole, thiophene, pyridazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzothiadiazole derivatives, thiophene derivatives, and pyridazine derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide include other benzothiadiazole derivatives, thiophene derivatives, and pyridazine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic moieties, which can impart distinct chemical and biological properties
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines elements of benzothiadiazole and pyridazine, which are known for their diverse biological activities. The molecular formula is C15H14N4O1S, with a molecular weight of approximately 302.36 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds containing benzothiadiazole and thiophene moieties have shown promising anticancer effects. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines with IC50 values ranging from 3.58 to 15.36 µM .
- Mechanism of Action : The compound's mechanism may involve inhibition of specific kinases such as BRAF and VEGFR-2. In studies, certain derivatives exhibited IC50 values comparable to established anticancer drugs like sorafenib .
- Apoptotic Induction : Studies have shown that these compounds can induce apoptosis in cancer cells. For example, one study reported a significant increase in apoptotic cells when treated with a related compound .
Table 1: Biological Activity Summary
Activity Type | Description | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cell lines | |
Kinase Inhibition | Inhibits BRAF and VEGFR-2 | |
Apoptosis Induction | Induces early and late apoptosis in treated cells |
Table 2: IC50 Values of Related Compounds
Compound Name | Target Enzyme | IC50 (µM) |
---|---|---|
Compound 4f | BRAF | 0.194 |
Compound 4f | VEGFR-2 | 0.071 |
Sorafenib | BRAF | 0.171 |
Sorafenib | VEGFR-2 | 0.069 |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Efficacy : A study synthesized various benzothiadiazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. The results indicated significant activity with some compounds showing IC50 values lower than those of standard treatments .
- Mechanistic Studies : Research into the mechanism of action revealed that certain derivatives could effectively inhibit key kinases involved in cancer progression, leading to cell cycle arrest and apoptosis .
- Comparative Analysis : A comparative study highlighted the enhanced biological activity of compounds with both benzothiadiazole and thiophene moieties versus those containing only one of these structures .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS2/c27-20(21-15-3-1-4-16-19(15)25-29-24-16)13-8-10-26(11-9-13)18-7-6-14(22-23-18)17-5-2-12-28-17/h1-7,12-13H,8-11H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGMVJTWBGDOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)C4=NN=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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